molecular formula C6H12ClN3 B2951461 N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 1025735-75-4

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No. B2951461
CAS RN: 1025735-75-4
M. Wt: 161.63
InChI Key: QDIWWPLCIMFJAT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. Additionally, it has a methyl group attached to one of the nitrogen atoms and another methyl group attached to the 5-position of the pyrazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ambient-Temperature Synthesis: A novel synthesis method was developed for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at ambient temperature, demonstrating an efficient route to synthesize pyrazolyl methanamines with high yield using simple condensation reactions (Becerra, Cobo, & Castillo, 2021).
  • Regioselective Synthesis: Highly regioselective procedures have been reported for synthesizing pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of pyrazolyl compounds in chemical synthesis (Alizadeh, Moafi, & Zhu, 2015).

Biological Activities

  • Anticancer and Antimicrobial Activities: Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than reference drugs. This indicates the potential of pyrazolyl methanamines in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Antidepressant Activity: 1-Thiocarbamoyl-3,5-diphenyl-2-pyrazolines have been synthesized and shown to have antidepressant activities comparable to or higher than pargyline hydrochloride and tranylcypromine sulfate, highlighting their potential in treating depression (Bilgin, Palaska, & Sunal, 1993).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Pyrazole derivatives have been studied for their corrosion inhibition efficiency for mild steel in hydrochloric acid solution, showcasing their potential as eco-friendly corrosion inhibitors. This opens up new avenues for the application of pyrazolyl methanamines in industrial processes (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Pyrazole derivatives are known to have diverse biological activities, but the exact activity would depend on the specific substituents and the biological system in which it is studied .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area. If available, a Material Safety Data Sheet (MSDS) should be consulted for specific safety and hazard information .

properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIWWPLCIMFJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

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